molecular formula C11H11BrO2 B2633868 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid CAS No. 2580092-27-7

2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid

Cat. No. B2633868
CAS RN: 2580092-27-7
M. Wt: 255.111
InChI Key: JDIGNQJEWNHXAH-WPRPVWTQSA-N
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Description

“2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid” is a chemical compound. It is a derivative of phenylacetic acid, which contains a bromine atom .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Advanced Synthesis of Cyclopropylideneacetates : Cyclopropylideneacetates serve as multifunctional building blocks for organic synthesis, enabling the development of various cyclopropyl-containing compounds with potential applications in medicinal chemistry and material science (Limbach, Dalai, & Meijere, 2004).

  • Electrocatalytic Synthesis : The electrocatalytic synthesis of cyclopropanecarboxylic acid derivatives represents a novel approach, providing an efficient and stereoselective method for producing compounds that could have applications in pharmaceuticals and agrochemicals (Vereshchagin, Elinson, & Egorov, 2015).

Biological Evaluation and Potential Applications

  • Enzyme Inhibition : Certain bromophenol derivatives incorporating cyclopropane moieties have shown effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. These findings suggest potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Antioxidant and Enzymatic Activities : Novel amino acid bearing Schiff base ligands and their transition metal complexes have been synthesized and evaluated for their antioxidant properties and selective xanthine oxidase inhibitory activities. These compounds could have therapeutic applications in oxidative stress-related diseases and gout treatment (Ikram et al., 2015).

properties

IUPAC Name

2-[(1S,2R)-2-(3-bromophenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-2-7(4-9)10-5-8(10)6-11(13)14/h1-4,8,10H,5-6H2,(H,13,14)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIGNQJEWNHXAH-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC(=CC=C2)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid

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